Chromanol 293B

Overview

Description

Chromanol 293B is a potent inhibitor of the potassium channel protein (KvLQT1). It inhibits repolarization potassium currents in human atrial myocytes and improves glucose-stimulated insulin secretion (GSIS) in the pancreas by modulating the potassium voltage-gated channel (KCNQ1) .

Synthesis Analysis

The total synthesis of Chromanol 293B has been achieved through the stereoselective amination of chiral benzylic ethers . This method involves the use of chlorosulfonyl isocyanate on the chromane framework .Chemical Reactions Analysis

Chromanol 293B is known to inhibit the potassium channel protein KvLQT1 . It also inhibits repolarization potassium currents in human atrial myocytes . In the pancreas, it modulates the potassium voltage-gated channel KCNQ1 to improve glucose-stimulated insulin secretion .Scientific Research Applications

Inhibition of Potassium Channels

Chromanol 293B is used to inhibit calcium and cyclic adenosine monophosphate (cAMP)-activated potassium channels in human epithelial cell lines. This application is crucial for understanding the role of these channels in cellular functions and could have implications for treating related disorders .

Electrophysiology Studies

Researchers utilize Chromanol 293B in patch-clamp electrophysiology studies, particularly in cardiomyocytes. These studies help in understanding the electrical properties of cells and are essential for cardiac research .

Modulation of Insulin Secretion

The compound has been shown to improve glucose-stimulated insulin secretion (GSIS) in the pancreas by modulating potassium voltage-gated channels (KCNQ1). This application has potential implications for diabetes treatment .

Cardiac Repolarization

In human atrial myocytes, Chromanol 293B inhibits repolarization potassium currents, which is significant for studying cardiac action potentials and could contribute to developing treatments for arrhythmias .

Vascular Smooth Muscle Research

Chromanol 293B has been reported to block delayed rectifier potassium currents in portal vein vascular smooth muscle, extending its application beyond cardiomyocytes to vascular research .

Antiarrhythmic Drug Effects

As a selective blocker of the slow delayed rectifier potassium channels (IKs), Chromanol 293B’s effects on action potentials and ion currents in cardiomyocytes are studied to understand and improve class-III antiarrhythmic drugs .

Safety And Hazards

Future Directions

Chromanol 293B has been shown to enhance insulin secretion in insulinoma cell lines and primary islets, suggesting potential applications in the treatment of type 2 diabetes . It may also be a useful tool for studying the physiological and pathophysiological role of IKs and the antiarrhythmic potential of IKs blockade .

properties

IUPAC Name |

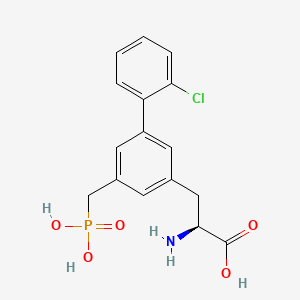

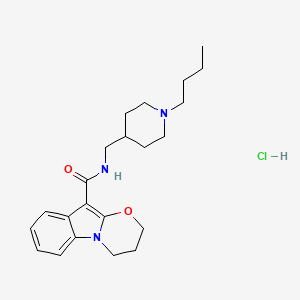

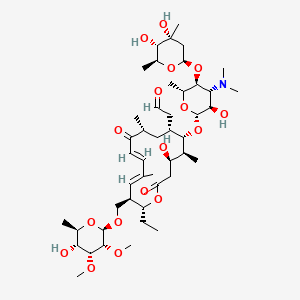

N-[(3R,4S)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-methylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S/c1-5-22(19,20)17(4)13-11-8-10(9-16)6-7-12(11)21-15(2,3)14(13)18/h6-8,13-14,18H,5H2,1-4H3/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSJHHXUORMCGK-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N(C)C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS(=O)(=O)N(C)[C@@H]1[C@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167526 | |

| Record name | 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chromanol 293B | |

CAS RN |

163163-23-3 | |

| Record name | rel-N-[(3R,4S)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-methylethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163163-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163163233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-N-[6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-methyl-ethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of Chromanol 293B?

A1: Chromanol 293B primarily targets the KCNQ1 potassium channel, specifically the slowly activating delayed rectifier potassium current (IKs) channels in cardiac tissue. [, , , ]

Q2: How does Chromanol 293B interact with the KCNQ1 channel?

A2: Chromanol 293B binds to the KCNQ1 channel within the inner pore vestibule. This binding site includes the lower portion of the selectivity filter and the S6 transmembrane domain. [] The binding is stabilized by hydrophobic interactions with Ile337 and Phe340 residues in the S6 transmembrane domain and electrostatic interactions between the oxygen atoms of Chromanol 293B and the innermost potassium ion within the selectivity filter. []

Q3: How does the presence of ancillary subunits affect Chromanol 293B's interaction with KCNQ1?

A3: Ancillary subunits significantly influence Chromanol 293B's potency. While KCNQ1 alone exhibits an IC50 of 65.4 ± 1.7 μM for Chromanol 293B, the presence of KCNE1 (forming the cardiac IKs channel) increases the drug's potency to 15.1 ± 3.3 μM. Interestingly, KCNE3 association with KCNQ1 further enhances the potency to 0.54 ± 0.18 μM. This highlights the significant role of ancillary subunits in shaping KCNQ1 channel pharmacology. []

Q4: Does the frequency of electrical stimulation influence Chromanol 293B's effects on KCNQ1?

A4: Yes, the frequency of electrical stimulation, particularly in the context of the KCNQ1/KCNE1 complex, affects Chromanol 293B's action. Repetitive, rapid stimulation enhances KCNQ1/KCNE1 currents in a biphasic manner, and Chromanol 293B selectively abolishes the slow component of this enhancement. This underscores the importance of considering the electrical activity patterns of the target organ when investigating KCNQ1 pharmacology. []

Q5: What is the molecular formula and weight of Chromanol 293B?

A5: The molecular formula of Chromanol 293B is C18H24N2O5S. Its molecular weight is 380.46 g/mol. []

Q6: How do structural modifications to Chromanol 293B affect its potency and selectivity?

A6: Structural modifications, particularly at the aromatic substituents, significantly impact the activity of Chromanol 293B. Alkoxy substitutions at the aromatic ring generally enhance potency. This structure-activity relationship led to the development of HMR1556, a more potent and selective Iks channel blocker derived from Chromanol 293B. [, ]

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Chromanol 293B?

A7: Limited information is available on the specific ADME properties of Chromanol 293B. Further studies are needed to fully characterize its pharmacokinetic profile.

Q8: What are the potential toxicities and safety concerns associated with Chromanol 293B?

A8: While Chromanol 293B exhibits promising antiarrhythmic properties, its potential for proarrhythmic effects, particularly torsade de pointes (TdP), requires careful consideration. The risk of TdP appears to be influenced by factors such as the presence of other drugs that prolong the QT interval, electrolyte imbalances, and underlying heart conditions. [, , , ]

Q9: Are there any known drug interactions with Chromanol 293B?

A9: The co-administration of Chromanol 293B with other drugs that prolong the QT interval, such as certain antiarrhythmics, antibiotics, and antipsychotics, could potentially increase the risk of developing TdP. [, , , ] Therefore, caution is advised when considering the use of Chromanol 293B in patients taking these medications.

Q10: What in vitro models have been used to study the effects of Chromanol 293B?

A10: Several in vitro models, including isolated cardiac myocytes from various species (guinea pigs, dogs, rabbits, and humans) and heterologous expression systems (like Xenopus oocytes and HEK293 cells), have been used to study the effects of Chromanol 293B on IKs channels and cardiac action potentials. [, , , , , , , , , ]

Q11: What in vivo models have been employed to investigate Chromanol 293B's effects?

A11: Animal models, particularly dogs and guinea pigs, have been used to study Chromanol 293B's influence on cardiac electrophysiology, particularly its effects on the QT interval and the development of arrhythmias. [, , , , , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

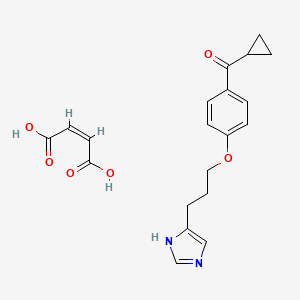

![(2S)-2,5-diamino-N-[[(2S,5S,8Z,11S,15S)-15-amino-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]pentanamide;sulfuric acid](/img/structure/B1662203.png)

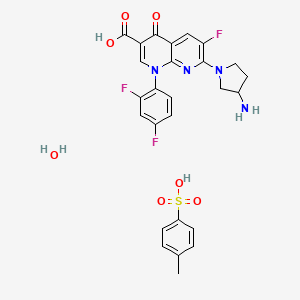

![(R)-4-(1-Aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide dihydrochloride](/img/structure/B1662209.png)